N-(2-Methylprop-2-en-1-yl)-2,3-dihydro-1-benzofuran-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Methylprop-2-en-1-yl)-2,3-dihydro-1-benzofuran-7-amine is a chemical compound with a unique structure that combines a benzofuran ring with an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methylprop-2-en-1-yl)-2,3-dihydro-1-benzofuran-7-amine typically involves the reaction of 2,3-dihydro-1-benzofuran with an appropriate amine derivative. One common method is the reaction of 2,3-dihydro-1-benzofuran with N-(2-methylprop-2-en-1-yl)amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium or platinum, and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(2-Methylprop-2-en-1-yl)-2,3-dihydro-1-benzofuran-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: The amine group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzofuran amines .
Scientific Research Applications
N-(2-Methylprop-2-en-1-yl)-2,3-dihydro-1-benzofuran-7-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-Methylprop-2-en-1-yl)-2,3-dihydro-1-benzofuran-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Isophthalic acid, 2-methylprop-2-en-1-yl pentadecyl ester
- N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}cyclohexanecarboxamide
- N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide .
Uniqueness
N-(2-Methylprop-2-en-1-yl)-2,3-dihydro-1-benzofuran-7-amine is unique due to its specific structural features, which combine a benzofuran ring with an amine group. This unique structure allows it to participate in a variety of chemical reactions and interact with specific molecular targets, making it valuable for diverse scientific research applications .
Properties
CAS No. |
61070-79-9 |
---|---|
Molecular Formula |
C12H15NO |
Molecular Weight |
189.25 g/mol |
IUPAC Name |
N-(2-methylprop-2-enyl)-2,3-dihydro-1-benzofuran-7-amine |
InChI |
InChI=1S/C12H15NO/c1-9(2)8-13-11-5-3-4-10-6-7-14-12(10)11/h3-5,13H,1,6-8H2,2H3 |
InChI Key |
AGLMIDHCCPEWPR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CNC1=CC=CC2=C1OCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.